

nitrogen trifluoride molecular geometry and bond angle

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Compound of Interest

Compound Name: Nitrogen trifluoride

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An In-depth Technical Guide to the Molecular Geometry and Bond Angle of **Nitrogen Trifluoride** (NF₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen trifluoride (NF₃) is an inorganic compound with significant applications in the microelectronics industry as an etchant and cleaning agent.[1][2] A thorough understanding of its molecular structure is fundamental to comprehending its reactivity, physical properties, and potential interactions in various chemical systems. This technical guide provides a detailed analysis of the molecular geometry, bond angle, and related structural parameters of NF₃. It integrates theoretical predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory with experimentally determined data from spectroscopic and diffraction methods. Detailed experimental methodologies are discussed, and quantitative data are systematically presented.

Theoretical Framework: VSEPR Theory

The molecular geometry of **nitrogen trifluoride** is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[3] This theory posits that electron pairs in the valence shell of a central atom repel each other and will, therefore, arrange themselves to be as far apart as possible, minimizing electrostatic repulsion.[3][4] The arrangement of these electron pairs determines the electron geometry, while the arrangement of only the bonded atoms defines the molecular geometry.

For NF_3 :

- **Valence Electrons:** The central nitrogen atom has 5 valence electrons, and each of the three fluorine atoms contributes 7, totaling $5 + 3(7) = 26$ valence electrons.[1]
- **Lewis Structure:** The Lewis structure shows the central nitrogen atom forming single covalent bonds with three fluorine atoms and having one lone pair of electrons.[1][5]
- **Electron Groups:** The central nitrogen atom is surrounded by four electron groups: three bonding pairs (N-F bonds) and one lone pair.[6][7]
- **Electron Geometry:** With four electron groups, the arrangement that maximizes distance is a tetrahedral electron geometry, with an ideal bond angle of 109.5° .[1][3]
- **Molecular Geometry:** The presence of the lone pair distinguishes the molecular geometry from the electron geometry. According to VSEPR theory, lone pair-bond pair (LP-BP) repulsions are stronger than bond pair-bond pair (BP-BP) repulsions.[2][8] This stronger repulsion from the lone pair compresses the angles between the bonding pairs. Consequently, NF_3 is classified as an AX_3E molecule, resulting in a trigonal pyramidal molecular geometry.[3][6]

The logical flow of VSEPR theory to determine the geometry of NF_3 is illustrated in the diagram below.



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VSEPR theory workflow for determining NF_3 molecular geometry.

Quantitative Structural Parameters

Experimental analysis provides precise measurements of the structural parameters of the NF_3 molecule. These values confirm the predictions of VSEPR theory, showing a compressed bond

angle from the ideal tetrahedral shape. The key quantitative data are summarized in the table below.

Parameter	Experimental Value	Reference	Notes
Molecular Geometry	Trigonal Pyramidal	[1][2][9]	Consistent with AX ₃ E VSEPR model.
Electron Geometry	Tetrahedral	[1]	Based on four electron domains around the central nitrogen.
F-N-F Bond Angle	102.37°	[10]	Determined from microwave spectroscopy data.
101.9°	[2]	The angle is significantly less than the ideal 109.5°.	
N-F Bond Length	1.365 Å (136.5 pm)	[10]	
137 pm	[1]		
Hybridization	sp ³	[1][5]	Four sp ³ hybrid orbitals on the central nitrogen atom.
Dipole Moment	0.234 D	[11]	The molecule is polar due to its asymmetric shape.

Experimental Determination of NF₃ Structure

The precise structural parameters of NF₃ have been determined using advanced experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy. These methods provide direct insight into the atomic arrangement and dimensions within the molecule.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

- **Sample Introduction:** A gaseous sample of NF_3 is introduced into a high-vacuum chamber.
- **Electron Beam Interaction:** A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the NF_3 molecules.
- **Diffraction Pattern:** The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).^[12] The intensity and radii of these rings are dependent on the interatomic distances within the molecule.
- **Data Analysis:** The diffraction pattern is converted into a radial distribution curve, which shows the probability of finding interatomic distances at various lengths.^[12]
- **Structure Refinement:** A theoretical model of the molecule's geometry (bond lengths and angles) is fitted to the experimental radial distribution curve. By iteratively refining the model, precise values for the N-F bond length and the F-N-F bond angle are determined.^[12]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, corresponding to transitions between its rotational energy levels. This technique provides highly accurate data on the molecule's moments of inertia, from which its geometry can be derived.

Methodology:

- **Sample Preparation:** A low-pressure gaseous sample of NF_3 is introduced into a waveguide or resonant cavity.
- **Microwave Irradiation:** The sample is irradiated with microwave radiation over a range of frequencies.

- **Absorption Spectrum:** When the frequency of the microwave radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. A detector measures this absorption, generating a rotational spectrum. For NF_3 , spectra for both $^{14}\text{NF}_3$ and $^{15}\text{NF}_3$ isotopic species have been analyzed to improve the precision of the rotational parameters.^[13]
- **Data Analysis:** The frequencies of the absorption lines in the spectrum are used to calculate the molecule's rotational constants (A, B, C).
- **Geometric Calculation:** The rotational constants are directly related to the principal moments of inertia of the molecule. For a symmetric top molecule like NF_3 , these moments of inertia can be used to solve for the geometric parameters, yielding highly precise values for the N-F bond length and the F-N-F bond angle.^[10] The dipole moment of the molecule can also be determined from the Stark effect in the microwave spectrum.^[11]

Comparison with Related Molecules

NF_3 vs. NH_3

Both **nitrogen trifluoride** and ammonia (NH_3) have a trigonal pyramidal structure with a lone pair on the central nitrogen atom. However, their bond angles differ significantly.

- NF_3 Bond Angle: $\sim 102^\circ$ ^[1]
- NH_3 Bond Angle: $\sim 107^\circ$ ^[2]

This difference is attributed to the high electronegativity of fluorine. In NF_3 , the highly electronegative fluorine atoms pull the electron density of the N-F bonds away from the central nitrogen atom.^[2] This reduces the electron density near the nitrogen, decreasing the repulsion between the bonding pairs and allowing the lone pair to compress the F-N-F angle more significantly. In NH_3 , the N-H bonding pairs have higher electron density closer to the nitrogen, leading to stronger bond pair-bond pair repulsion and a larger H-N-H bond angle.^[7]

NF_3 vs. BF_3

Boron trifluoride (BF_3) has a different geometry despite also having a central atom bonded to three fluorine atoms.

- NF_3 Geometry: Trigonal Pyramidal[1]
- BF_3 Geometry: Trigonal Planar[8]

The central boron atom in BF_3 has only three valence electrons and forms three single bonds with fluorine. It has no lone pairs of electrons.[8] With only three bonding pairs and no lone pairs (AX_3 type), the electron groups arrange themselves in a trigonal planar geometry to maximize separation, resulting in F-B-F bond angles of 120° .[8]

Conclusion

The molecular structure of **nitrogen trifluoride** is definitively characterized as trigonal pyramidal with an experimentally determined F-N-F bond angle of approximately 102.37° .[10] This geometry is a direct consequence of the sp^3 hybridization of the central nitrogen atom and the influence of its one lone pair and three bonding pairs of electrons, as accurately described by VSEPR theory. The high electronegativity of fluorine atoms leads to a contraction of the bond angle compared to ammonia. The precise structural parameters of NF_3 , established through rigorous experimental methods like microwave spectroscopy and gas electron diffraction, are crucial for understanding its chemical behavior and for its applications in materials science and industrial processes.

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